In Vitro DNA Gyrase Inhibition: DNA Gyrase-IN-4 vs. Novobiocin
DNA Gyrase-IN-4 (compound 8p) demonstrates potent inhibition of DNA gyrase with an IC50 of 0.13 µM [1]. This potency is comparable to that of the well-established coumarin antibiotic novobiocin, which has a reported IC50 of 0.12 ± 0.01 µM against E. coli DNA gyrase in a similar in vitro supercoiling assay [2]. This data positions DNA Gyrase-IN-4 as a highly potent inhibitor within the coumarin class.
| Evidence Dimension | Inhibition of DNA gyrase enzymatic activity (supercoiling) |
|---|---|
| Target Compound Data | IC50 = 0.13 µM |
| Comparator Or Baseline | Novobiocin, IC50 = 0.12 ± 0.01 µM |
| Quantified Difference | Approximately 8% higher IC50 (less than 2-fold difference) |
| Conditions | In vitro enzyme inhibition assay for E. coli DNA gyrase |
Why This Matters
This comparable potency validates DNA Gyrase-IN-4 as a robust chemical probe for studying gyrase inhibition, offering a potential alternative scaffold for medicinal chemistry optimization against resistance-prone targets.
- [1] Liu H, et al. Novel coumarin-thiazolyl ester derivatives as potential DNA gyrase Inhibitors: Design, synthesis, and antibacterial activity. Bioorganic Chemistry. 2020 Jul;100:103907. View Source
- [2] PMC Table 2. In vitro inhibitory activity of tested compounds against E. coli DNA gyrase and Topoisomerase IV. NCBI, 2020. View Source
